molecular formula C14H9NO2S B3060637 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- CAS No. 59850-88-3

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-

Cat. No. B3060637
CAS RN: 59850-88-3
M. Wt: 255.29 g/mol
InChI Key: NCQWSWJXUMRWHD-UHFFFAOYSA-N
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Description

The compound “4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-” belongs to a significant category of heterocyclic compounds known as 2-substituted 4H-3,1-benzoxazin-4-one derivatives . These derivatives have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . A series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular formula of “4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-” is C14H9NO3 . It has an average mass of 239.226 Da and a monoisotopic mass of 239.058243 Da .


Chemical Reactions Analysis

The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .


Physical And Chemical Properties Analysis

The compound “4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-” has a molecular formula of C14H9NO3 . Its average mass is 239.226 Da and its monoisotopic mass is 239.058243 Da .

Scientific Research Applications

Elastase Inhibition and Anti-Inflammatory Properties

The derivatives of 4H-3,1-benzoxazin-4-one have demonstrated potent elastase inhibition. Elastase is an enzyme involved in tissue degradation and inflammation. By inhibiting elastase, these compounds may have therapeutic applications in managing inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

Anti-Neoplastic Activity

Some 4H-3,1-benzoxazin-4-one derivatives exhibit anti-neoplastic properties. These compounds interfere with cancer cell growth and proliferation. Researchers have explored their potential as chemotherapeutic agents against various cancer types, including breast, lung, and colon cancers .

Enzyme Inhibition Beyond Elastase

Apart from elastase, these derivatives also inhibit other serine proteases. Their activity against proteases makes them promising candidates for drug development. For instance, they may play a role in managing cardiovascular diseases and neurodegenerative disorders .

Fungicidal Properties

Certain 4H-3,1-benzoxazin-4-one derivatives exhibit fungicidal activity. Researchers have investigated their effectiveness against fungal pathogens, making them potential antifungal agents .

Starting Material for Quinazolinone Derivatives

These compounds serve as valuable starting materials for the synthesis of 2,3-disubstituted quinazolinone derivatives. Quinazolinones have diverse medicinal properties, including antitumor, antiviral, and anti-inflammatory effects .

Alternative Substrate Inhibition

4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors of human leukocyte elastase. During enzyme catalysis, they form acyl enzyme intermediates. This property could be harnessed for designing novel therapeutic agents .

Synthetic Routes and Cyclization Methods

Researchers have developed efficient synthetic methods for producing 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Notably, a one-pot synthesis using iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide has been successful, offering a simplified pathway and minimizing energy consumption .

properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQWSWJXUMRWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409317
Record name 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59850-88-3
Record name 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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